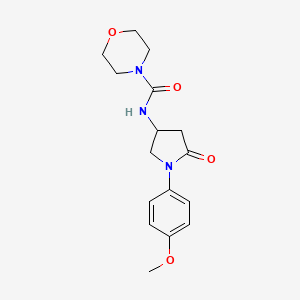

2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of acetamide derivatives has been a subject of interest due to their potential pharmacological activities. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and evaluated for anticonvulsant activity, with one compound showing significant efficacy . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization to achieve the desired product . Another study reported the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, with improvements in the reduction, acetylation, and ethylation steps, leading to a high overall yield and purity suitable for scale-up production .

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular interactions that contribute to its stability . In another study, vibrational spectroscopy and molecular docking studies of a quinazolin-2-ylthio acetamide derivative were conducted, with FT-IR and FT-Raman wavenumbers compared to theoretical values from DFT calculations, indicating a good agreement .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their synthesis and interaction with biological targets. The anticonvulsant activity of certain acetamide derivatives is attributed to the inhibition of voltage-gated sodium currents and enhancement of the GABA effect . Moreover, the antifungal activity of morpholin-3-yl-acetamide derivatives is linked to their ability to act as fungicidal agents against various fungal species . The anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives is related to their virus-inhibiting properties, suppressing the reproduction of the human immunodeficiency virus .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their pharmacological profiles. The introduction of a gem-dimethyl group on the morpholin-2-one core of certain derivatives led to improved plasmatic stability while maintaining antifungal activity . The nonlinear optical properties of a quinazolin-2-ylthio acetamide derivative were investigated, revealing significant hyperpolarizability parameters, which could be indicative of potential applications in materials science . Additionally, the cocrystallization of dimethylglyoxime with N-heterocyclic aromatic compounds and acetamide was studied, providing insights into the intermolecular interactions and crystal packing of these compounds .

科学的研究の応用

Antifungal and Antimicrobial Applications

Research has identified derivatives of the specified compound as potential antifungal and antimicrobial agents. Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal properties against Candida and Aspergillus species, indicating their potential as broad-spectrum antifungal agents. Their study also highlighted an improvement in plasmatic stability through structural modifications, which is crucial for drug development (Bardiot et al., 2015). Similarly, Hossan et al. (2012) synthesized antimicrobial agents using citrazinic acid, demonstrating significant antibacterial and antifungal activities, showcasing the compound's versatility in addressing various microbial threats (Hossan et al., 2012).

Anticancer Potential

The derivative N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure analyzed for anticancer applications. Sharma et al. (2018) elucidated its structure and performed a docking analysis targeting the VEGFr receptor, which is a critical component in tumor growth and metastasis. Their findings suggest the compound's potential in cancer therapy, supported by in silico modeling (Sharma et al., 2018).

特性

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-15-9-16(2)11-17(10-15)28-13-19(25)21-3-6-27-20-12-18(22-14-23-20)24-4-7-26-8-5-24/h9-12,14H,3-8,13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKWOIQQGQTDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethylphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)

![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)